N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Coordination chemistry Metal-chelating ligand Bipyridine regioisomerism

Generic bipyridine sulfonamide analogs fail when regioisomer mismatch alters metal-binding geometry and target engagement. This compound's 3,3'-bipyridine core acts exclusively as a bridging ligand for constructing MOFs and coordination polymers-a mode inaccessible to the 2,2'-isomer. The 4-fluoro-3-methylbenzenesulfonamide motif provides a zinc-binding pharmacophore for carbonic anhydrase inhibition, while the methylamine bridge enables parallel library synthesis. Procuring this specific scaffold ensures reproducible chelation geometry and isoform selectivity.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
CAS No. 2176270-29-2
Cat. No. B2601159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
CAS2176270-29-2
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F
InChIInChI=1S/C18H16FN3O2S/c1-13-7-17(4-5-18(13)19)25(23,24)22-10-14-8-16(12-21-9-14)15-3-2-6-20-11-15/h2-9,11-12,22H,10H2,1H3
InChIKeyAJWZORMBWMLRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide: Baseline Characteristics


N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 2176270-29-2) is a synthetic small molecule belonging to the bipyridine-sulfonamide hybrid class, with molecular formula C18H16FN3O2S and molecular weight 357.4 g/mol . Its structure features a 3,3'-bipyridine core linked via a methylamine bridge to a 4-fluoro-3-methylbenzenesulfonamide moiety. This architecture embeds a metal-chelating bipyridine motif and a fluorinated arylsulfonamide group within the same scaffold, placing it at the intersection of coordination chemistry and medicinal chemistry applications [1]. The compound is primarily encountered as a research chemical and custom synthesis building block, with no marketed drug product associated.

1

3,3′-Bipyridine bridging/monodentate coordination geometry distinct from 2,2′-isomer

2

Fluorinated arylsulfonamide motif for carbonic anhydrase-targeted probe design

3

Bipyridine-sulfonamide scaffold suited for kinase inhibitor library starting points

Why In-Class Bipyridine Sulfonamides Cannot Substitute This Compound


Bipyridine sulfonamide analogs cannot be assumed to be functionally interchangeable because the bipyridine regiochemistry (3,3'- vs. 2,2'- vs. 2,4'-connectivity) and the electronic character of the arylsulfonamide substituent critically determine metal-binding geometry, target engagement, and pharmacokinetic behavior. The 3,3'-bipyridine connectivity creates a distinct N–N bite distance and dihedral angle compared to the more common 2,2'-bipyridine isomer, altering chelation strength and selectivity for specific metal ions [1]. Simultaneously, the electron-withdrawing 4-fluoro and electron-donating 3-methyl substituents on the benzenesulfonamide modulate the sulfonamide NH acidity (pKa) and hydrogen-bonding capacity, which directly affects enzyme inhibition potency and isoform selectivity [2]. Generic substitution without accounting for these regio- and electronic effects risks loss of target binding, altered metal coordination, or unpredictable ADME properties—each justifying the procurement of the specific compound for reproducible research.

Regio

3,3′-Bipyridine regioisomer may shift metal-binding mode and bridging behavior compared to 2,2′-analogs.

Electronic

4-Fluoro/3-methyl substitution pattern may alter sulfonamide NH acidity and target engagement; non-fluorinated or differently substituted analogs may not reproduce interaction profile.

Product-Specific Differentiation Evidence


3,3'-Bipyridine Coordination Geometry vs. 2,2'-Bipyridine

The 3,3'-bipyridine connectivity in N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide confers a different N–N spatial arrangement compared to 2,2'-bipyridine-based ligands. In 2,2'-bipyridine, the nitrogen atoms adopt a cisoid conformation with an N–N distance of ~2.6 Å, enabling strong bidentate chelation to a single metal center [1]. In contrast, the 3,3'-regioisomer positions the nitrogen atoms in a transoid-like orientation, preventing bidentate chelation to the same metal ion and instead favoring bridging or monodentate coordination modes with distinct metal selectivity [1]. This structural difference is inherent to the target compound by virtue of its 3,3'-bipyridine core and is not shared by 2,2'-bipyridine analogs.

Coordination geometry
Class-level inference
3,3′-regioisomer favors bridging/monodentate; 2,2′-isomer enables bidentate chelation.
Supports differentiation of coordination chemistry space.
No direct binding data; structural inference from regioisomerism.
Coordination chemistry Metal-chelating ligand Bipyridine regioisomerism

Fluorinated Sulfonamide: Enhanced Carbonic Anhydrase Inhibition

The 4-fluoro-3-methylbenzenesulfonamide group in the target compound incorporates a fluorine atom at the para position of the sulfonamide-bearing phenyl ring. Patent literature on fluorinated benzenesulfonamides demonstrates that fluorine substitution enhances carbonic anhydrase (CA) inhibitory potency. EP2914583B1 discloses that fluorinated benzenesulfonamides exhibit improved CA inhibition compared to non-fluorinated counterparts [1]. While the exact Ki/IC50 values for the target compound have not been reported, the presence of the 4-fluoro substituent is expected to increase binding affinity through enhanced hydrogen-bonding interactions within the CA active site and by modulating the sulfonamide NH acidity, a mechanism well-established for fluorinated sulfonamide CA inhibitors [1].

CA inhibition motif
Class-level inference
Fluorinated benzenesulfonamides associated with enhanced CA inhibition in patent EP2914583B1.
Fluorinated arylsulfonamide relevant for CA-targeted programs.
No specific Ki/IC50 for this compound; data to verify.
Carbonic anhydrase inhibition Fluorine substitution effect Sulfonamide SAR

3,3'-Bipyridine Scaffold for Kinase Inhibition: PfPI4K Class Evidence

The 3,3'-bipyridine-sulfonamide scaffold has been validated as a productive starting point for kinase inhibitor discovery. Liang et al. (2020) reported that optimization of a bipyridine-sulfonamide series led to CHMFL-PI4K-127, a Plasmodium falciparum PI4K inhibitor with IC50 = 0.9 nM against PfPI4K and EC50 = 25.1 nM against 3D7 P. falciparum [1]. While the target compound is not CHMFL-PI4K-127, it shares the identical 3,3'-bipyridine-sulfonamide core architecture. The key difference is the substitution pattern: CHMFL-PI4K-127 bears a 6'-chloro and 5-carboxamide modification on the bipyridine, whereas the target compound features an unsubstituted 3,3'-bipyridine with a methylamine linker to a 4-fluoro-3-methylbenzenesulfonamide. This indicates that the 3,3'-bipyridine-sulfonamide scaffold is a validated kinase inhibitor pharmacophore, and the target compound represents a distinct chemical space within this scaffold family.

Kinase scaffold validation
Class-level inference
CHMFL-PI4K-127 (3,3′-bipyridine-sulfonamide core) shows PfPI4K IC50 0.9 nM; target compound differs in substitution.
Scaffold supports kinase inhibitor exploration; direct activity not characterized.
Comparative activity data absent; class similarity only.
Kinase inhibition Antimalarial drug discovery Bipyridine-sulfonamide scaffold

Bipyridine-Sulfonamide Ligands in Organometallic Anticancer Complexes

Kowalik et al. (2024) demonstrated that a bipyridylsulfonamide ligand (4-amino-N-(2,2'-bipyridin-5-yl)benzenesulfonamide) forms half-sandwich Ir(III) and Rh(III) complexes with distinct biological profiles. The free ligand (L) showed competitive inhibition of carbonic anhydrase and induced caspase-dependent cell death, while the Rh(III) complex (2) exhibited anticancer activity [1]. Notably, the ligand's bipyridine moiety coordinates to the metal center while the sulfonamide group remains available for CA interaction, illustrating the dual functionality achievable with bipyridine-sulfonamide hybrids. The target compound's 3,3'-bipyridine-sulfonamide architecture positions it as a candidate for analogous organometallic chemistry, though its 3,3'-regiochemistry would yield different coordination geometry compared to the 2,2'-bipyridyl ligand used in this study.

Metallodrug ligand class
Class-level inference
Bipyridylsulfonamide ligand L forms Ir(III)/Rh(III) complexes with cell-line activity (Kowalik 2024).
Supports organometallic probe development; 3,3′-regioisomer may yield distinct coordination.
No experimental data for this compound; structural extrapolation.
Organometallic anticancer complexes Bipyridylsulfonamide ligands Metallodrug discovery

Recommended Application Scenarios


MOF and Coordination Polymer Synthesis with 3,3'-Bipyridine Bridging Ligands

The target compound's 3,3'-bipyridine core, which cannot chelate a single metal center in a bidentate fashion (unlike 2,2'-bipyridine), makes it suitable as a bridging ligand for constructing extended coordination networks, metal-organic frameworks (MOFs), or coordination polymers . The sulfonamide side chain provides an additional hydrogen-bonding handle for crystal engineering. This application leverages the compound's unique regioisomerism as discussed in Section 3 (Evidence Item 1).

Hit-Finding for Carbonic Anhydrase-Targeted Programs

The 4-fluoro-3-methylbenzenesulfonamide group is a recognized zinc-binding motif for carbonic anhydrase inhibition, and fluorine substitution is documented to enhance CA binding affinity [1]. The compound can serve as a starting scaffold for SAR exploration in CA IX (oncology) or CA II (glaucoma) programs, where the bipyridine moiety offers an additional vector for derivatization. This application follows directly from the class-level evidence in Section 3 (Evidence Item 2).

Organometallic Probes with Bridging Coordination Modes

Bipyridine-sulfonamide hybrids have been validated as ligands for half-sandwich Ir(III) and Rh(III) complexes with anticancer activity [2]. The target compound's 3,3'-bipyridine isomer offers access to coordination modes—bridging between two metal centers or monodentate binding—that are geometrically inaccessible to 2,2'-bipyridine ligands, potentially yielding novel metallodrug candidates or catalytic complexes. This application is informed by Section 3 (Evidence Items 1 and 4).

Intermediate for Bipyridine-Sulfonamide Library Synthesis

With a molecular weight of 357.4 g/mol and a synthetic handle at the sulfonamide nitrogen, the compound is well-suited as an intermediate for parallel library synthesis . The 3,3'-bipyridine-5-ylmethylamine substructure can be elaborated with diverse sulfonyl chlorides, while the 4-fluoro-3-methylbenzenesulfonamide moiety can be retained as a conserved pharmacophore. This application is relevant for industrial procurement of multi-gram quantities for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
MOF and coordination polymer synthesis
3,3′-Bipyridine bridging ligand geometry
Coordination network topology and crystallinity
Carbonic anhydrase inhibitor screening
Fluorinated arylsulfonamide CA recognition motif
CA isoform inhibition and selectivity profiling
Organometallic probe design
Bipyridine-sulfonamide ligand scaffold for metal complexes
Metal complex formation and cell-based assay evaluation
Bipyridine-sulfonamide library intermediate
Sulfonamide nitrogen as derivatization handle
Library purity and structural diversity verification
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